

Thermodynamic Properties of Branched C12 Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,3-Diethyl-2-methylheptane*

Cat. No.: *B15453870*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core thermodynamic properties of branched C12 alkanes (dodecane isomers). The stability and energy content of these molecules are critical in fields ranging from fuel and lubricant development to computational chemistry and materials science. Understanding these properties is fundamental to predicting chemical behavior, designing energy-efficient processes, and modeling molecular interactions. This document summarizes key quantitative data, outlines the detailed experimental protocols used for their determination, and provides a visual workflow for clarity.

Quantitative Thermodynamic Data

The thermodynamic properties of alkanes are significantly influenced by their molecular structure. Branching generally leads to a lower (more negative) standard enthalpy of formation, indicating greater thermodynamic stability compared to their straight-chain counterparts. The data below is compiled for n-dodecane and three representative branched isomers at standard conditions (298.15 K and 1 bar).

Table 1: Standard Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. More negative values indicate greater stability.

Compound Name	IUPAC Name	Formula	Phase	ΔfH° (kJ/mol)	Data Source
n-Dodecane	Dodecane	C ₁₂ H ₂₆	Liquid	-350.9 ± 1.2	NIST
n-Dodecane	Dodecane	C ₁₂ H ₂₆	Gas	-289.6 ± 1.3	NIST
2-Methylundecane	2-Methylundecane	C ₁₂ H ₂₆	Liquid	-357.7 (est.)	Cheméo (Joback Method)
2-Methylundecane	2-Methylundecane	C ₁₂ H ₂₆	Gas	-295.5 (est.)	Cheméo (Joback Method)
2,2,4,6,6-Pentamethylheptane	2,2,4,6,6-Pentamethylheptane	C ₁₂ H ₂₆	Liquid	-368.5 (est.)	Cheméo (Joback Method)
2,2,4,6,6-Pentamethylheptane	2,2,4,6,6-Pentamethylheptane	C ₁₂ H ₂₆	Gas	-313.8	Cheméo[1]

Table 2: Standard Molar Entropy (S°)

Standard molar entropy is a measure of the molecular disorder or randomness of a substance. It is influenced by molecular complexity and freedom of motion.

Compound Name	IUPAC Name	Formula	Phase	S° (J/mol·K)	Data Source
n-Dodecane	Dodecane	C ₁₂ H ₂₆	Liquid	461.16 ± 0.92	NIST
n-Dodecane	Dodecane	C ₁₂ H ₂₆	Gas	592.7 ± 1.2	NIST
2-Methylundecane	2-Methylundecane	C ₁₂ H ₂₆	Liquid	N/A	-
2-Methylundecane	2-Methylundecane	C ₁₂ H ₂₆	Gas	N/A	-
2,2,4,6,6-Pentamethylheptane	2,2,4,6,6-Pentamethylheptane	C ₁₂ H ₂₆	Liquid	N/A	-
2,2,4,6,6-Pentamethylheptane	2,2,4,6,6-Pentamethylheptane	C ₁₂ H ₂₆	Gas	N/A	-

Table 3: Isobaric Heat Capacity (C_p)

Isobaric heat capacity is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure.

Compound Name	IUPAC Name	Formula	Phase	Cp (J/mol·K)	Data Source
n-Dodecane	Dodecane	C ₁₂ H ₂₆	Liquid	376.68	NIST
n-Dodecane	Dodecane	C ₁₂ H ₂₆	Gas	256.7	NIST
2-Methylundecane	2-Methylundecane	C ₁₂ H ₂₆	Liquid	N/A	-
2-Methylundecane	2-Methylundecane	C ₁₂ H ₂₆	Gas	252.19 (est.)	Cheméo (Joback Method)
2,2,4,6,6-Pentamethylheptane	2,2,4,6,6-Pentamethylheptane	C ₁₂ H ₂₆	Liquid	350.98	NIST[2]
2,2,4,6,6-Pentamethylheptane	2,2,4,6,6-Pentamethylheptane	C ₁₂ H ₂₆	Gas	240.24 (est.)	Cheméo (Joback Method)

Note: "N/A" indicates that reliable experimental data was not found in the public databases searched. "est." denotes values estimated by computational methods (e.g., Joback method) which may differ from experimental values.

Experimental Protocols

The determination of thermodynamic properties is a precise and meticulous process. The following sections detail the methodologies for the key experiments used to obtain the data presented above.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Principle: The sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured. Using the known heat capacity of the calorimeter system, the heat of combustion can be calculated. The enthalpy of formation is then derived using Hess's Law.

Methodology:

- **Sample Preparation:**
 - A precise mass (typically 0.5 - 1.0 g) of the high-purity liquid alkane isomer is weighed into a crucible (e.g., platinum or silica).
 - A small, weighed piece of cotton fuse wire is positioned to be in contact with the sample.
 - A known length of ignition wire (e.g., platinum or iron) is connected to the electrodes of the bomb head, with the cotton fuse wrapped around it.
- **Calorimeter Assembly:**
 - The crucible is placed in its support within the bomb.
 - The bomb is carefully sealed and then pressurized with high-purity oxygen to approximately 30 atm.
 - The sealed bomb is submerged in a precisely measured mass of water in the calorimeter's insulated bucket.
- **Measurement:**
 - The system is allowed to reach thermal equilibrium. The initial temperature of the water bath is recorded at regular intervals for several minutes to establish a baseline drift.
 - The sample is ignited by passing an electric current through the ignition wire.
 - The temperature of the water bath is recorded at short intervals as it rises, and continues to be monitored for several minutes after the peak temperature is reached to establish a post-combustion drift.

- Data Analysis:

- The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings (using methods like the Regnault-Pfaundler correction).
- The total heat released (q_{total}) is calculated using the formula: $q_{\text{total}} = C_{\text{cal}} * \Delta T$, where C_{cal} is the predetermined heat capacity of the calorimeter system.
- Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid (from residual N_2 in the bomb).
- The constant-volume heat of combustion (ΔcU) is calculated per mole of the sample.
- This value is then converted to the constant-pressure enthalpy of combustion (ΔcH°) using the relation $\Delta cH^\circ = \Delta cU + \Delta n_{\text{gas}} * RT$, where Δn_{gas} is the change in the number of moles of gas in the combustion equation.
- Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law with the known standard enthalpies of formation for $\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$.

Determination of Heat Capacity and Entropy via Adiabatic Calorimetry

Adiabatic calorimetry is used to measure heat capacity as a function of temperature. From these data, the standard entropy can be calculated using the third law of thermodynamics.

Principle: A sample is placed in a calorimeter that is thermally isolated from its surroundings. A precisely known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is measured. By keeping the temperature of a surrounding adiabatic shield identical to the sample's temperature, heat loss is minimized, allowing for highly accurate measurements.

Methodology:

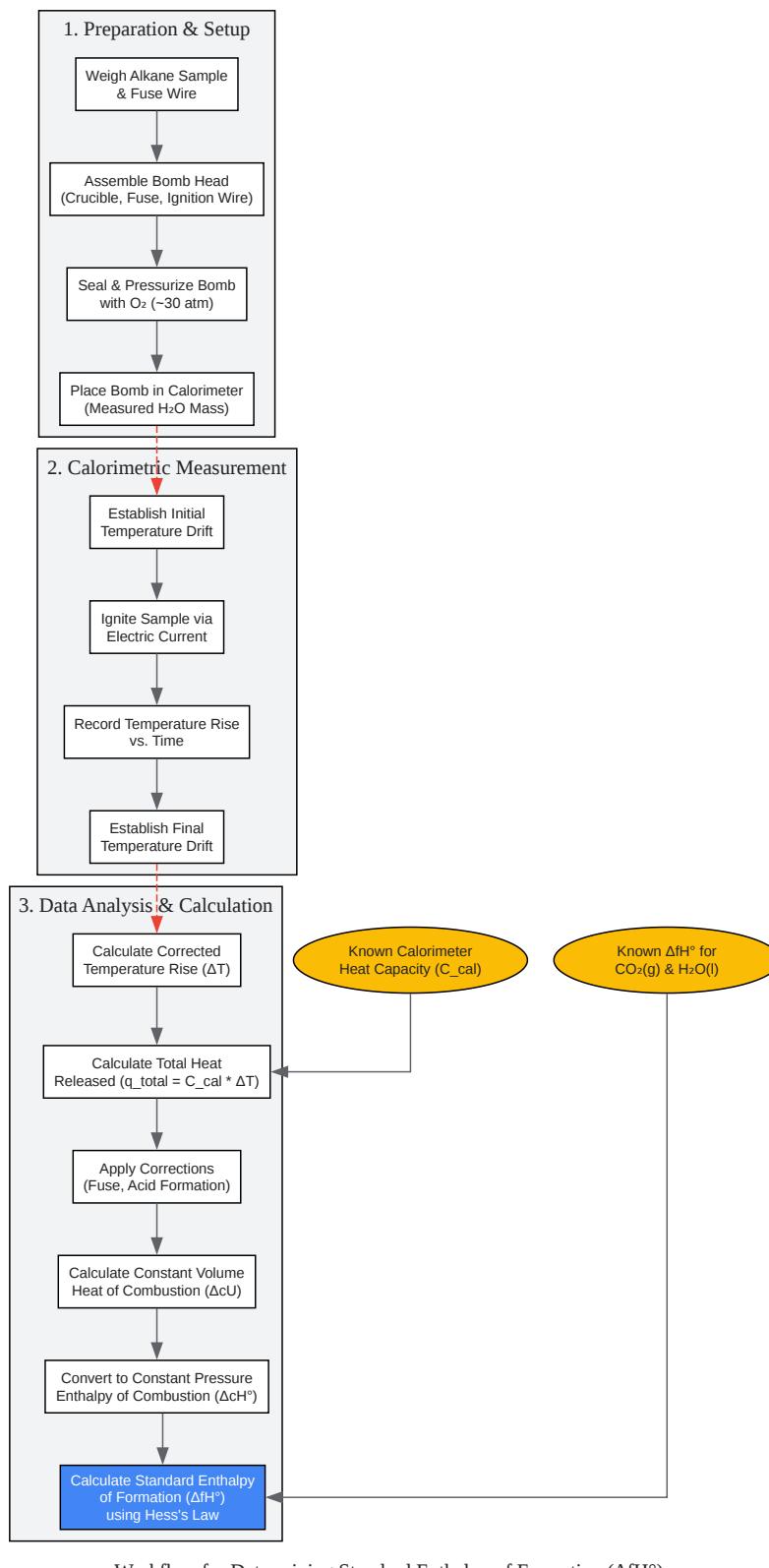
- Sample Preparation and Loading:

- A purified, degassed sample of the alkane isomer is loaded into a sealed sample container (calorimeter vessel), often under a helium atmosphere to improve thermal conductivity. The mass of the sample is precisely determined.
- Calorimeter Setup:
 - The sample container, which contains a heater and a calibrated thermometer (e.g., a platinum resistance thermometer), is placed inside a series of concentric, heated shields within a high-vacuum chamber.
 - The temperatures of these shields are controlled electronically to match the temperature of the sample container, thereby creating an adiabatic (no heat exchange) environment.
- Measurement Cycle (from low temperature, e.g., ~12 K):
 - The system is cooled to its starting temperature (e.g., using liquid helium).
 - The system is allowed to reach thermal equilibrium, and the initial temperature (T_1) is recorded.
 - A precise and measured quantity of electrical energy (Q) is supplied to the sample heater over a defined period.
 - During the heating period, the shield temperatures are continuously adjusted to match the rising sample temperature.
 - After heating, the system is allowed to equilibrate again, and the final temperature (T_2) is recorded.
- Data Analysis:
 - The average heat capacity (C_p) over the temperature interval ($T_2 - T_1$) is calculated as $C_p = Q / (T_2 - T_1)$.
 - This process is repeated in small, incremental steps across the entire desired temperature range (e.g., from 12 K to 390 K).[\[3\]](#)

- The resulting data of C_p vs. T is smoothed and interpolated to generate a continuous function. The value at 298.15 K is the standard isobaric heat capacity.
- The standard molar entropy (S°) at 298.15 K is calculated by integrating the C_p/T vs. T curve from 0 K to 298.15 K, accounting for the entropies of any phase transitions (e.g., melting) that occur within this range. An extrapolation from the lowest measurement temperature (e.g., 12 K) to 0 K is performed using the Debye T^3 law.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the standard enthalpy of formation of a branched C12 alkane using the combustion calorimetry protocol described above.

[Click to download full resolution via product page](#)*Workflow for determining standard enthalpy of formation.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Heptane, 2,2,4,6,6-pentamethyl- (CAS 13475-82-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Heptane, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- To cite this document: BenchChem. [Thermodynamic Properties of Branched C12 Alkanes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15453870#thermodynamic-properties-of-branched-c12-alkanes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com